molecular formula C12H14BBr2FO2 B6297349 2,4-Dibromo-5-fluorophenylboronic acid pincol ester CAS No. 2121512-02-3

2,4-Dibromo-5-fluorophenylboronic acid pincol ester

Cat. No.: B6297349
CAS No.: 2121512-02-3
M. Wt: 379.86 g/mol
InChI Key: RCBWOFXGVZQBON-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-fluorophenylboronic acid pincol ester is a chemical compound with the molecular weight of 379.86 . It is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .


Synthesis Analysis

Pinacol boronic esters, including this compound, can be synthesized through various borylation approaches . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of these esters can be achieved using a radical approach .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(2,4-dibromo-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The InChI code is 1S/C12H14BBr2FO2/c1-11(2)12(3,4)18-13(17-11)7-5-10(16)9(15)6-8(7)14/h5-6H,1-4H3 .


Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical reactions. They can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .


Physical and Chemical Properties Analysis

The compound is a solid and should be stored in an inert atmosphere at 2-8°C . The molecular weight of the compound is 379.86 .

Scientific Research Applications

Polymer Synthesis and Modification

The Suzuki-Miyaura coupling polymerization technique utilizes dibromoarene and arylenediboronic acid (ester) for the synthesis of π-conjugated polymers with boronic acid (ester) moieties at both ends. This process yields high-molecular-weight polymers contrary to Flory's principle, indicating the versatile use of boronic acid esters in creating advanced polymer architectures with potential applications in electronics and materials science (Nojima et al., 2016).

Responsive Materials and Drug Delivery Systems

Boronic esters are integral in developing responsive polymeric materials, as evidenced by the facile synthesis of H2O2-cleavable poly(ester-amide)s. These materials exhibit controlled degradation in the presence of hydrogen peroxide, highlighting their potential as smart materials for controlled release applications in drug delivery systems (Cui et al., 2017).

Advanced Material Properties

The unique properties of boronic ester-based polymers, such as tailored light emission and thermal stability, are explored through the synthesis of mixed chromophore perfluorocyclobutyl (PFCB) copolymers. This demonstrates the compound's role in adjusting the optical properties of materials for potential use in optoelectronic devices (Neilson et al., 2007).

Fluoride Ion Sensing

Organoboron compounds, including phenylboronic acid pinacol esters, are applied as Lewis acid receptors for fluoride ions. This application is crucial for developing sensitive and selective sensing devices for environmental monitoring and healthcare diagnostics (Jańczyk et al., 2012).

Organic Synthesis

The conversion of fluoroarenes into arylboronic acid pinacol esters via C-F bond activation showcases the compound's utility in facilitating diverse organic transformations. This methodology broadens the toolkit for synthesizing complex organic molecules, potentially impacting pharmaceuticals and agrochemicals development (Zhou et al., 2016).

Mechanism of Action

The mechanism of action of pinacol boronic esters in chemical reactions often involves the Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross coupling reaction, which is used to synthesize organic compounds.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

As a valuable building block in organic synthesis, the use of pinacol boronic esters, including 2,4-Dibromo-5-fluorophenylboronic acid pincol ester, is expected to continue to expand. Future research may focus on developing more efficient synthesis methods and exploring new applications in organic synthesis .

Properties

IUPAC Name

2-(2,4-dibromo-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BBr2FO2/c1-11(2)12(3,4)18-13(17-11)7-5-10(16)9(15)6-8(7)14/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBWOFXGVZQBON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Br)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BBr2FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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